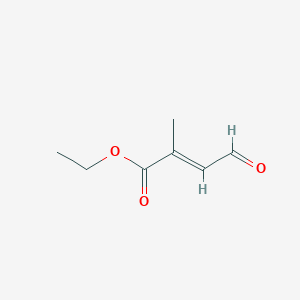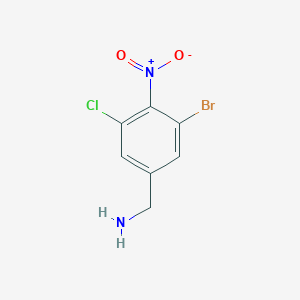
(3-Bromo-5-chloro-4-nitrophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-chloro-4-nitrophenyl)methanamine is an aromatic amine compound characterized by the presence of bromine, chlorine, and nitro functional groups on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloro-4-nitrophenyl)methanamine typically involves multi-step organic reactions One common method includes the nitration of a suitable precursor, followed by bromination and chlorination steps
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, bromination, and chlorination processes, followed by purification steps to ensure high purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chloro-4-nitrophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted aromatic amines, nitroso compounds, and other derivatives depending on the specific reaction conditions.
Scientific Research Applications
(3-Bromo-5-chloro-4-nitrophenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chloro-4-nitrophenyl)methanamine involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The bromine and chlorine atoms may also participate in halogen bonding interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methyl-5-nitrophenyl)methanamine
- (3-Bromo-4-chloro-5-nitrophenyl)methanamine
- (3-Bromo-5-chloro-4-nitrophenyl)ethanamine
Uniqueness
(3-Bromo-5-chloro-4-nitrophenyl)methanamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro group, allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C7H6BrClN2O2 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
(3-bromo-5-chloro-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6BrClN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H,3,10H2 |
InChI Key |
DGNJDPNGDCGAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


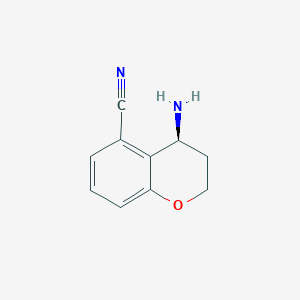
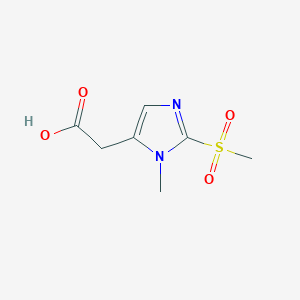
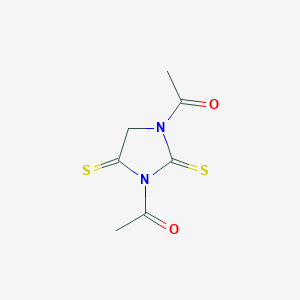
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
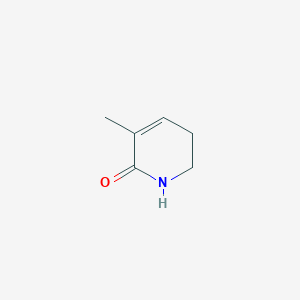
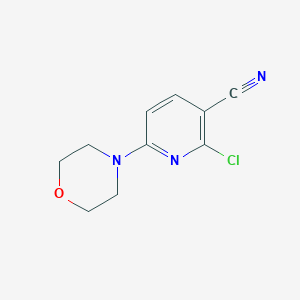
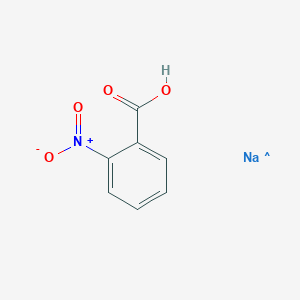
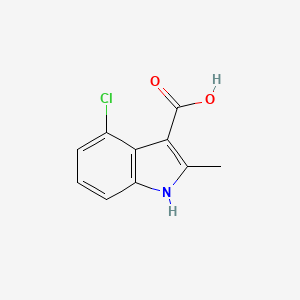

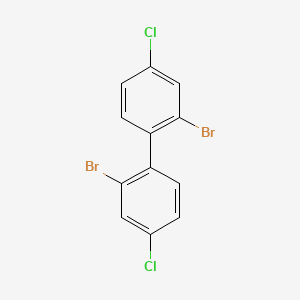
![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
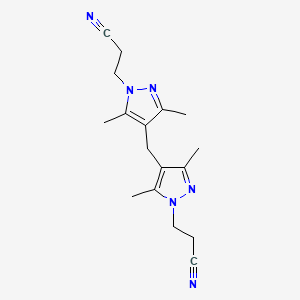
![7-Bromo-2,3-difluorobenzo[b]thiophene](/img/structure/B12826414.png)
